tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine group on the methyl side chain. This compound is structurally significant in medicinal chemistry due to the pyrrolidine scaffold’s conformational rigidity and fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBGRGBFNZIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from appropriately substituted pyrrolidine derivatives or amino acid precursors.
- Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.
- Protection of the amino group as a tert-butyl carbamate (Boc protection).
- Functionalization at the 2-position with a methyl linker to the carbamate nitrogen.
Key Synthetic Routes and Reaction Conditions
Boc Protection of Amino Groups
- The tert-butyl carbamate protecting group is introduced using tert-butyl carbamate reagents, commonly via reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Typical solvents: dichloromethane (DCM), ethyl acetate (E.A.).
- Temperature range: 0 °C to room temperature.
- Base catalysts: triethylamine (TEA) or N-methylmorpholine (NMM) to scavenge generated acid.
Fluorination at the 4-Position of Pyrrolidine
- Fluorination is achieved by selective substitution reactions on pyrrolidine intermediates.
- Methods include nucleophilic fluorination using fluorinating agents or electrophilic fluorination on protected pyrrolidine substrates.
- Reaction conditions are optimized to maintain stereochemical integrity, often requiring low temperatures (-20 to 5 °C) and anhydrous solvents.
Formation of the Methyl Linker at the 2-Position
- The 2-position methyl linkage to the carbamate nitrogen is typically introduced via alkylation or reductive amination.
- Alkylation involves reaction of the 2-position functional group (e.g., hydroxymethyl or halomethyl) with the carbamate nitrogen under controlled conditions.
- Reductive amination may be used where an aldehyde or ketone intermediate reacts with the amine followed by reduction.
Representative Synthesis Example from Literature and Patents
A patent (CN102020589B) describes a preparation method for a related tert-butyl carbamate derivative, which can be adapted for tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of Mixed Anhydride | N-BOC-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) forming a mixed acid anhydride. | Solvent: anhydrous ethyl acetate; Temp: -20 to 5 °C; Base: N-methylmorpholine (NMM) | Ensures activation of carboxyl group for condensation. |
| 2. Condensation Reaction | Mixed anhydride condenses with benzylamine derivative to form Boc-protected intermediate. | Same as above | High stereoselectivity and yield (~77%). |
| 3. Fluorination and Cyclization | Introduction of fluorine at 4-position on pyrrolidine ring via selective fluorination. | Fluorinating agents, low temperature | Maintains stereochemistry; critical for activity. |
| 4. Purification | Crystallization or chromatographic purification to isolate target compound. | Solvent systems vary | Ensures high purity for pharmaceutical use. |
This method emphasizes anhydrous and low-temperature conditions to maximize yield and stereochemical purity while minimizing by-products and environmental impact.
Challenges and Improvements
- Earlier methods using Cbz protection and methyl iodide with silver oxide were costly and less suitable for scale-up.
- The Boc protection method is preferred industrially due to lower cost and ease of deprotection.
- Controlling esterification side reactions during alkylation is critical to avoid impurities.
- Environmental considerations have led to greener solvents and reagents in recent protocols.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | N-BOC-D-serine or protected pyrrolidine | Basis for stereochemical control |
| Fluorination agent | Selective fluorinating reagent | E.g., DAST, Deoxo-Fluor, or electrophilic fluorine |
| Solvent | Ethyl acetate, dichloromethane | Anhydrous preferred |
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) | Low temperature favors stereochemical fidelity |
| Base | N-methylmorpholine, triethylamine | Acid scavenger |
| Reaction time | Several hours (varies by step) | Monitored by TLC or HPLC |
| Yield | 70-80% (depending on step) | Optimized via reaction conditions |
| Purification | Crystallization, chromatography | Required for pharmaceutical-grade purity |
Research Findings and Industrial Relevance
- The compound serves as a critical intermediate in the synthesis of lacosamide, an antiepileptic drug.
- The Boc-protected fluoropyrrolidine intermediate allows for efficient downstream functionalization.
- Industrial processes favor routes minimizing hazardous reagents and maximizing atom economy.
- Recent patents and publications focus on improving yield, stereoselectivity, and environmental footprint.
Chemical Reactions Analysis
Scientific Research Applications
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a derivative of pyrrolidine, a nitrogen-containing heterocycle, that is used in chemical and biological research. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It is employed in the study of enzyme mechanisms and protein-ligand interactions.
- Medicine It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Industry It is utilized in the production of pharmaceuticals and agrochemicals.
The biological activity of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The fluoropyrrolidine allows for the formation of hydrogen bonds and electrostatic interactions with active sites of target proteins. The carbamate group acts as a reversible inhibitor by forming covalent bonds with target enzymes, enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease.
Studies on Interaction Mechanisms
Mechanism of Action
- The exact mechanism by which tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate exerts its effects remains an active area of research.
- It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorine Positioning : Fluorine at the 4-position of pyrrolidine may enhance metabolic stability compared to fluorine on aromatic rings (e.g., 2-fluoro in 42d ).
- Functional Groups : Thiazole (42d) or benzoyl substituents introduce π-stacking or hydrophobic interactions absent in the target compound.
Key Observations :
- The target compound likely employs reductive amination or Boc protection of a pyrrolidine precursor, akin to methods in .
- Suzuki coupling (e.g., 42d ) is critical for introducing aromatic heterocycles but is unnecessary for aliphatic pyrrolidine derivatives.
- Lower yields (e.g., 36% for 42d) highlight challenges in introducing bulky substituents compared to simpler carbamates.
Physicochemical and Pharmacological Properties
Table 3: Property and Application Comparison
Key Observations :
- Fluorinated aromatic carbamates (e.g., 42d ) exhibit higher lipophilicity than aliphatic analogs, affecting membrane permeability.
- Hydrogen-bonding motifs (e.g., dimers in ) influence crystallization and solubility.
- The target compound’s pyrrolidine core may improve aqueous solubility compared to aromatic derivatives.
Biological Activity
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate, with the CAS number 1824210-76-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
- IUPAC Name : tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes that are crucial in various metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
Biological Activity and Efficacy
Research has indicated that this compound exhibits various biological activities:
Antioxidant Activity
Studies suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. This suggests a potential role in the management of Alzheimer's disease by reducing neuroinflammation and promoting cell survival.
Study 1: Neuroprotective Effects Against Amyloid Beta
A study focused on the protective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated:
- Cell Viability : The compound improved cell viability significantly when co-treated with amyloid-beta.
- Mechanism : It was hypothesized that the compound reduces inflammatory cytokines like TNF-alpha, contributing to its neuroprotective effects.
Study 2: Enzyme Inhibition Profile
Research also highlighted the compound's role as an acetylcholinesterase inhibitor:
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 45.7 | Acetylcholinesterase |
This inhibition profile suggests potential utility in treating cognitive impairments associated with Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
